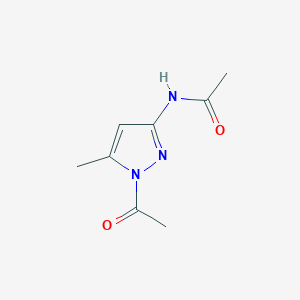
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an acetyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an acetamide group attached to the nitrogen atom at position 3. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-acetyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-(1-Acetyl-3-methyl-1H-pyrazol-5-yl)acetamide: Differing in the position of the methyl and acetyl groups.
N-(1-Acetyl-5-phenyl-1H-pyrazol-3-yl)acetamide: Contains a phenyl group instead of a methyl group.
Uniqueness
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and acetamide groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile .
Eigenschaften
CAS-Nummer |
667423-35-0 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
N-(1-acetyl-5-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-8(9-6(2)12)10-11(5)7(3)13/h4H,1-3H3,(H,9,10,12) |
InChI-Schlüssel |
KPKYIXVLHOWVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



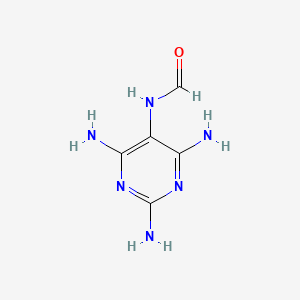
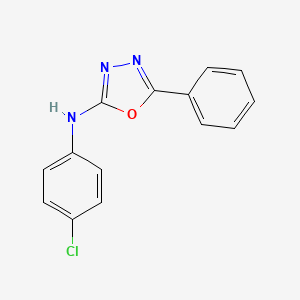
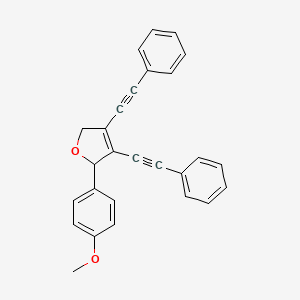
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)


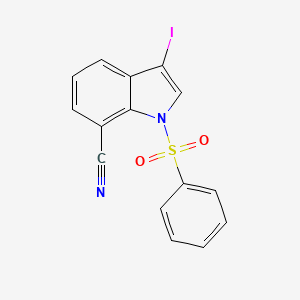
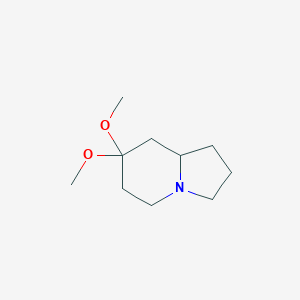



![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)

